molecular formula C24H29FN6O3 B2546577 N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 877632-42-3

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

Cat. No. B2546577
CAS RN: 877632-42-3
M. Wt: 468.533
InChI Key: UTYICVHJAHOQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H29FN6O3 and its molecular weight is 468.533. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • A study on the design, synthesis, and pharmacological evaluation of novel derivatives, including those with structural similarities to the compound , demonstrates the potential of these compounds in antidepressant and antianxiety applications. The synthesis process involves multiple steps, including Claisen Schmidt condensation and Mannich's reaction, highlighting the complex nature of creating these molecules (Kumar et al., 2017).
  • Research on N,N'-bisoxalamides, including bis(furan-2-ylmethyl)oxalamide (BFMO), showcases their effectiveness in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This study underlines the utility of similar compounds in facilitating chemical reactions that are crucial for pharmaceutical development (Bhunia et al., 2017).

Pharmacological Evaluation

  • Investigations into the antidepressant and antianxiety activities of certain derivatives have shown significant potential, with some compounds reducing the duration of immobility times in mice, suggesting their efficacy in treating depression and anxiety disorders (Kumar et al., 2017).
  • Studies on the antimicrobial, antilipase, and antiurease activities of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties indicate good to moderate activity against various microorganisms, pointing towards the potential of these compounds in antibiotic development (Başoğlu et al., 2013).

Anticancer and Antimicrobial Activities

  • The anticancer activity of new 4-nitroimidazole derivatives was evaluated, with some compounds showing potent inhibitory effects on human cancer cell lines. This research supports the application of similar compounds in developing new anticancer therapies (Al-Soud et al., 2021).
  • Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been synthesized and shown considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, suggesting a new direction for the treatment of tuberculosis (Lv et al., 2017).

properties

IUPAC Name

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN6O3/c25-19-4-6-20(7-5-19)30-12-14-31(15-13-30)21(22-3-1-16-34-22)17-28-24(33)23(32)27-8-2-10-29-11-9-26-18-29/h1,3-7,9,11,16,18,21H,2,8,10,12-15,17H2,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYICVHJAHOQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCCCN3C=CN=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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